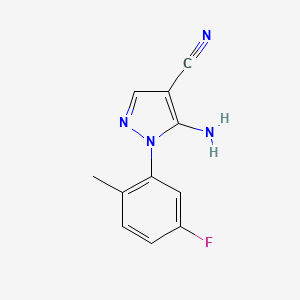
5-amino-1-(5-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile
Descripción general
Descripción
5-amino-1-(5-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile, or 5-AMFP-4CN, is a small organic molecule that is used in scientific research. It is a fluorinated pyrazole derivative, and has been studied for its potential applications in medicinal chemistry, drug discovery, and other areas of research. This article will discuss the synthesis of 5-AMFP-4CN, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research indicates that certain derivatives of 5-amino-1-(5-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile, such as Schiff bases synthesized using similar structures, exhibit antimicrobial activity. This is demonstrated by Divyaraj Puthran et al. (2019) in their synthesis of novel Schiff bases using related compounds, which showed excellent activity against various microbes (Puthran et al., 2019).
Synthetic Chemistry
The compound and its derivatives are extensively used in synthetic chemistry. For instance, K. A. Ali et al. (2016) explored the synthetic approaches for new series of pyrazole-4-carbonitrile derivatives, showcasing the versatility of these compounds in creating a variety of chemical structures (Ali et al., 2016).
Molecular Structure Analysis
The compound's molecular structure and characteristics have been a subject of study, aiding in the understanding of its chemical behavior. For example, N. Fathima et al. (2014) examined the crystal and molecular structure of a related compound, contributing to the knowledge of its structural properties (Fathima et al., 2014).
Corrosion Inhibition
Studies by M. Yadav et al. (2016) on pyranopyrazole derivatives, closely related to the compound , demonstrate its potential as a corrosion inhibitor for metals in acidic environments (Yadav et al., 2016).
Propiedades
IUPAC Name |
5-amino-1-(5-fluoro-2-methylphenyl)pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN4/c1-7-2-3-9(12)4-10(7)16-11(14)8(5-13)6-15-16/h2-4,6H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTRPFVQRHYOOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)N2C(=C(C=N2)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(5-fluoro-2-methylphenyl)-1H-pyrazole-4-carbonitrile | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



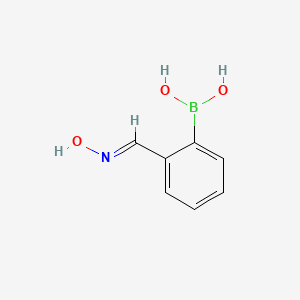
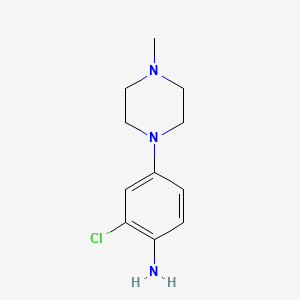
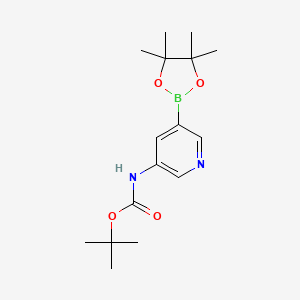
![Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B1398733.png)
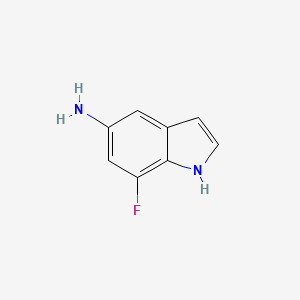
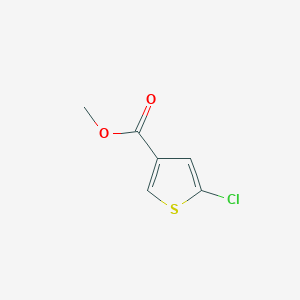
![1-Cbz-1,8-diazaspiro[4.5]decane](/img/structure/B1398739.png)
![tert-Butyl 2-(2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)ethylcarbamate](/img/structure/B1398742.png)
![(2-{Dimethyl[4-(morpholine-4-carbonyl)phenyl]silyl}phenyl)methanol](/img/structure/B1398743.png)


![7-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1398748.png)
